molecular formula C7H11F2N3 B1467980 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1340574-31-3

2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1467980
CAS RN: 1340574-31-3
M. Wt: 175.18 g/mol
InChI Key: OVXREFFEEZWRQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

One of the most common methods for synthesizing DFPEA is via the reaction of ethyl bromide with hydrazine hydrate, followed by the reaction of 2,2-difluoroethylamine with the resulting intermediate.


Molecular Structure Analysis

The molecular formula of DFPEA is C7H11F2N3. The InChI code is InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2.


Chemical Reactions Analysis

The synthesis of DFPEA involves the reaction of ethyl bromide with hydrazine hydrate, followed by the reaction of 2,2-difluoroethylamine with the resulting intermediate.


Physical And Chemical Properties Analysis

DFPEA is a colorless liquid with a molecular formula of C7H11F2N3. It has a boiling point of 148-150 °C and a melting point of -32 °C. The compound’s molecular weight is 181.18 g/mol, making it a medium-molecular-weight compound. DFPEA is also known for its solubility properties, as it is soluble in water, ethanol, and other polar organic solvents.

Scientific Research Applications

Coordination Chemistry

The chemistry and properties of compounds related to pyrazolines, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These compounds exhibit diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This highlights the potential for unexplored analogues like 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine in coordination chemistry (Boča, Jameson, & Linert, 2011).

Environmental Science

Amine-functionalized sorbents, which may include compounds with pyrazoline structures, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application leverages the electrostatic interactions, hydrophobic interactions, and sorbent morphology, underscoring the environmental relevance of such compounds (Ateia et al., 2019).

Medicinal Chemistry

Pyrazoline derivatives, including those with structures similar to the compound of interest, have been synthesized and studied for their anticancer activities. These efforts highlight the potential of pyrazoline-based compounds in developing new therapeutic agents (Ray et al., 2022). Additionally, pyrazolines have been noted for their wide range of applicability in medicinal chemistry, including neuroprotective properties for treating neurodegenerative diseases (Ahsan et al., 2022).

Safety and Hazards

The safety information for DFPEA includes a warning signal word and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXREFFEEZWRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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